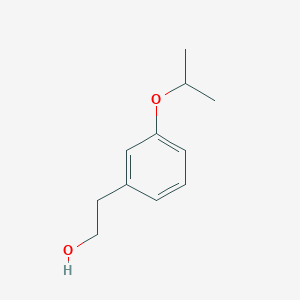
3-iso-Propoxyphenethyl alcohol
Vue d'ensemble
Description
3-iso-Propoxyphenethyl alcohol: is an organic compound with the molecular formula C11H16O2 . It is a type of phenethyl alcohol where the phenyl ring is substituted with an iso-propoxy group at the third position.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 3-iso-Propoxyphenethyl alcohol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It serves as a substrate in various catalytic reactions to study reaction mechanisms and catalyst efficiency.
Biology and Medicine:
Pharmaceuticals: This compound is investigated for its potential use in the development of new drugs due to its unique structural properties.
Biochemical Research: It is used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry:
Mécanisme D'action
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydration of Alkenes: One common method for preparing alcohols, including 3-iso-Propoxyphenethyl alcohol, is the hydration of alkenes.
Reduction of Carbonyl Compounds: Another method involves the reduction of carbonyl compounds, such as aldehydes or ketones, using reducing agents like sodium borohydride or lithium aluminum hydride.
Grignard Reaction: The Grignard reaction is also a viable synthetic route.
Industrial Production Methods:
Hydration of Ethene: On an industrial scale, alcohols like this compound can be produced by the hydration of ethene using phosphoric acid as a catalyst at high temperatures and pressures.
Catalytic Hydrogenation: Another industrial method involves the catalytic hydrogenation of carbon monoxide in the presence of a suitable catalyst, such as zinc oxide-chromic oxide.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-iso-Propoxyphenethyl alcohol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Esterification: The alcohol can react with carboxylic acids or their derivatives to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sulfuric acid.
Esterification: Carboxylic acids, acid anhydrides, acid chlorides, and acid catalysts.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Alkanes, secondary alcohols.
Substitution: Halides, ethers.
Esterification: Esters.
Comparaison Avec Des Composés Similaires
Phenethyl Alcohol: Similar in structure but lacks the iso-propoxy group, making it less hydrophobic.
Benzyl Alcohol: Contains a benzyl group instead of a phenethyl group, leading to different reactivity and applications.
Iso-propyl Alcohol: A simpler alcohol with a different functional group arrangement, used primarily as a solvent and disinfectant.
Uniqueness:
Structural Uniqueness: The presence of the iso-propoxy group at the third position of the phenethyl ring gives 3-iso-Propoxyphenethyl alcohol unique chemical and physical properties.
Reactivity: Its reactivity profile differs from other similar compounds due to the specific arrangement of functional groups.
Propriétés
IUPAC Name |
2-(3-propan-2-yloxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9(2)13-11-5-3-4-10(8-11)6-7-12/h3-5,8-9,12H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRQGKROEKKUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
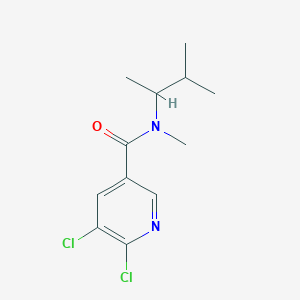
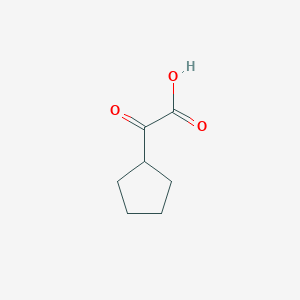
![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2515328.png)
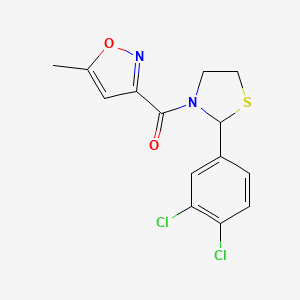

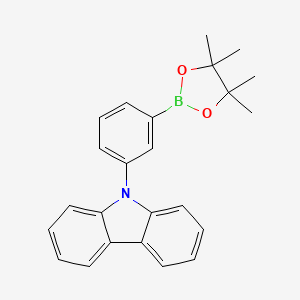
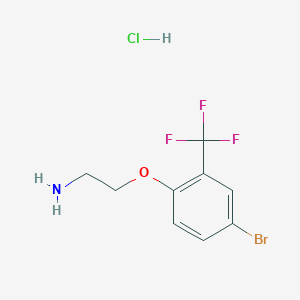
![8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2515336.png)
![(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2515337.png)
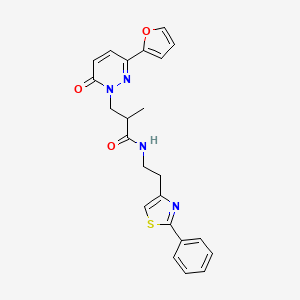
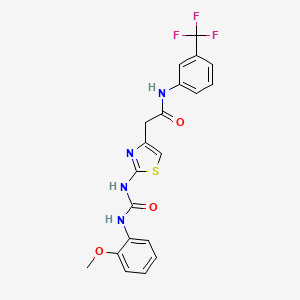

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2515346.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2515348.png)
